1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound features a five-membered heterocyclic ring with two benzyl groups and a methoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine typically involves the reaction of benzylamine with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of dihydroimidazolidines.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Dihydroimidazolidines
Substitution: Various substituted imidazolidines depending on the reagents used
Scientific Research Applications
1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease . The compound binds to the protein, stabilizing its native conformation and preventing the formation of toxic aggregates. This interaction is mediated through hydrogen bonding and hydrophobic interactions between the compound and the protein.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-(3-nitrophenyl)imidazolidine: This compound features a nitro group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
1,3-Dibenzyl-2-(4-benzyloxy-3-methoxyphenyl)imidazolidine: This compound has an additional benzyloxy group, which can enhance its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C24H26N2O/c1-27-23-14-8-13-22(17-23)24-25(18-20-9-4-2-5-10-20)15-16-26(24)19-21-11-6-3-7-12-21/h2-14,17,24H,15-16,18-19H2,1H3 |
InChI Key |
FGYVPGQEQNQENI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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